

An In-depth Technical Guide to the Physicochemical Properties of Butidrine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butidrine*

Cat. No.: *B1668099*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **Butidrine** hydrochloride, a non-cardioselective beta-adrenergic receptor antagonist. Due to the limited availability of specific experimental data for **Butidrine** hydrochloride in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters of active pharmaceutical ingredients (APIs). Furthermore, this guide illustrates the chemical structure of **Butidrine** hydrochloride, a representative experimental workflow, and its relevant signaling pathway through DOT language diagrams, adhering to the specified visualization requirements.

Introduction

Butidrine hydrochloride is a beta-blocker developed in the 1960s, structurally related to pronethalol and propranolol.^{[1][2]} As a non-cardioselective beta-blocker, it antagonizes both β_1 - and β_2 -adrenergic receptors.^{[1][2]} Understanding the physicochemical properties of an API like **Butidrine** hydrochloride is fundamental for drug development, influencing formulation design, bioavailability, and stability. This guide aims to consolidate the available data for

Butidrine hydrochloride and provide standardized methodologies for its further characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Butidrine** hydrochloride are summarized in Table 1. It is critical to note that specific experimental values for properties such as melting point and solubility for **Butidrine** hydrochloride are not readily available in the cited literature. The data presented for these specific parameters are for Butyramidine hydrochloride, a compound with a similar-sounding name, and should be treated as illustrative of the data type, not as values for **Butidrine** hydrochloride.

Table 1: Summary of Physicochemical Data

Property	Value	Source(s)
IUPAC Name	2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol;hydrochloride	[3]
Synonyms	Betabloc, Butidrate, Recetan, Butedrine, Butydrine, Hydrobutamine	
CAS Number	1506-12-3	
Molecular Formula	C ₁₆ H ₂₅ NO·HCl	
Molecular Weight	283.84 g/mol	
Melting Point	Data not available for Butidrine hydrochloride. (For Butyramidine hydrochloride: 107-108 °C)	
Solubility	Data not available for Butidrine hydrochloride. (For Butyramidine hydrochloride: Slightly soluble in Methanol and Water)	
pKa	Data not available	

Disclaimer: The melting point and solubility data listed are for Butyramidine hydrochloride and are included for illustrative purposes only. These values are not representative of **Butidrine** hydrochloride.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a hydrochloride salt API like **Butidrine** hydrochloride.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid API transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **Butidrine** hydrochloride is packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate to a temperature approximately 20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the last solid particle melts is recorded as the completion of melting.
 - The melting range is reported as the range between these two temperatures.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the API in water.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **Butidrine** hydrochloride is added to a known volume of purified water in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:**

- Aliquots of the supernatant are withdrawn at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
- The withdrawn samples are immediately filtered through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solids.
- Quantification: The concentration of **Butidrine** hydrochloride in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Data Reporting: The solubility is reported in mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the ionizable groups in the API.

Methodology:

- Sample Preparation: A precise amount of **Butidrine** hydrochloride is dissolved in a suitable solvent system (e.g., water or a water-co-solvent mixture).
- Titration:
 - The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point.
 - Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

Spectroscopic Analysis

Methodology:

- **Solvent Selection:** A suitable solvent in which **Butidrine** hydrochloride is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or water) is selected.
- **Solution Preparation:** A stock solution of known concentration is prepared by accurately weighing **Butidrine** hydrochloride and dissolving it in the chosen solvent. A series of standard solutions are prepared by diluting the stock solution.
- **Spectral Scan:** The UV-Vis spectrum of a standard solution is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- **Quantitative Analysis:** The absorbance of the standard solutions is measured at the λ_{max} , and a calibration curve of absorbance versus concentration is constructed. The concentration of an unknown sample can be determined from its absorbance using this curve.

Methodology (Potassium Bromide - KBr Pellet Method):

- **Sample Preparation:** A small amount of dry **Butidrine** hydrochloride (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar.
- **Pellet Formation:** The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded over the mid-IR range (e.g., 4000-400 cm^{-1}).
- **Data Interpretation:** The characteristic absorption bands are correlated to the functional groups present in the **Butidrine** hydrochloride molecule.

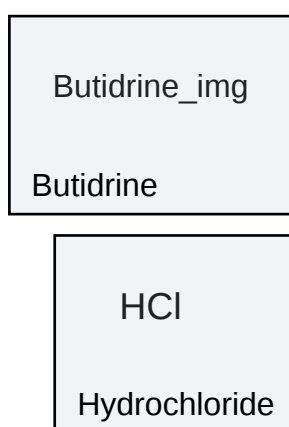
Methodology (^1H NMR):

- **Sample Preparation:** A small amount of **Butidrine** hydrochloride is dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CDCl_3). A small amount of a reference standard (e.g., TMS) may be added.

- **Data Acquisition:** The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ^1H NMR spectrum is acquired using appropriate instrument parameters.
- **Data Processing and Interpretation:** The acquired data is processed (Fourier transform, phasing, and baseline correction). The chemical shifts, integration, and splitting patterns of the signals are analyzed to elucidate the molecular structure.

Visualizations

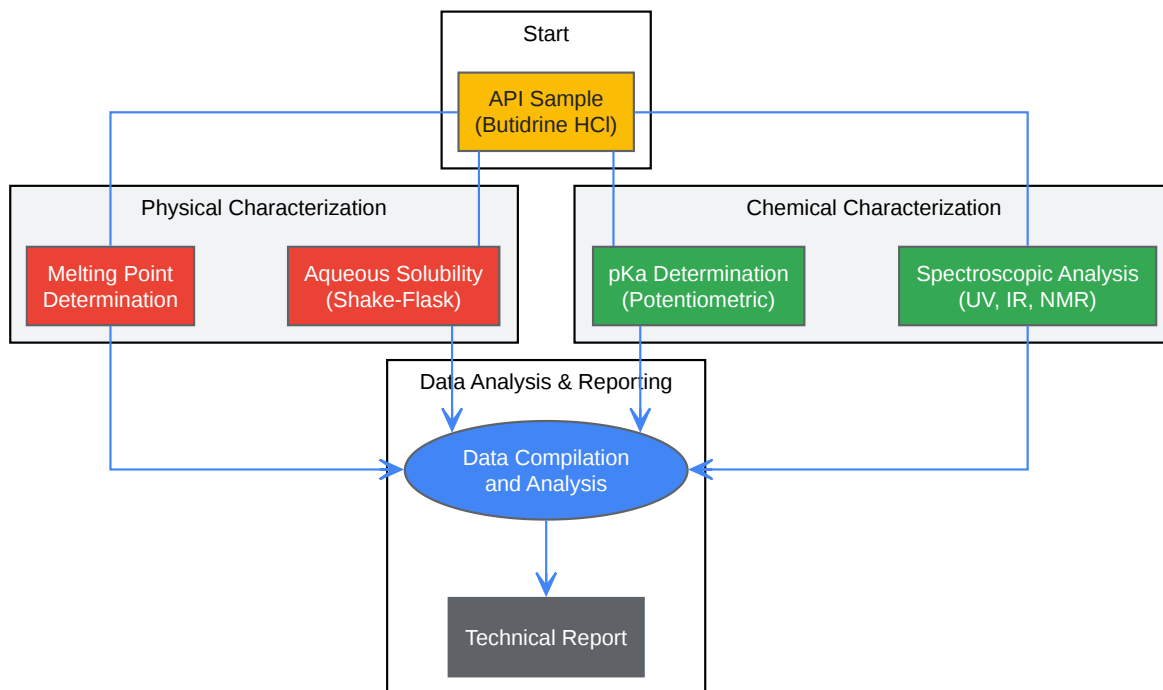
Chemical Structure of Butidrine Hydrochloride

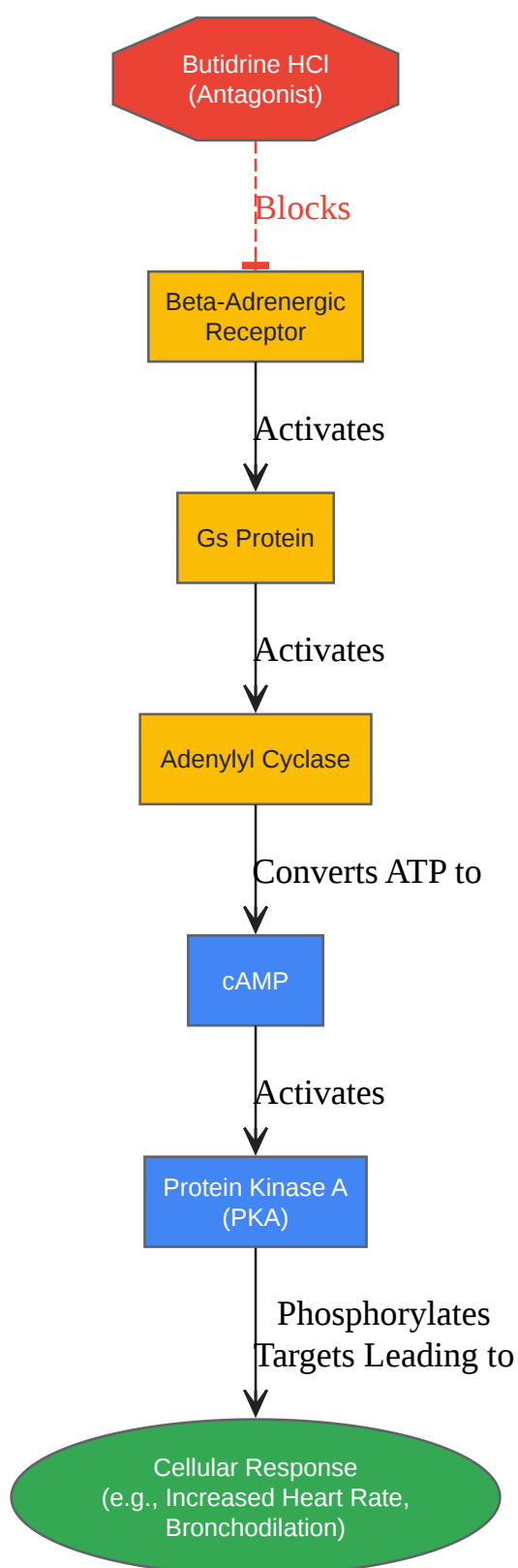


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Caption: Chemical structure of **Butidrine** hydrochloride.

Generalized Experimental Workflow for Physicochemical Characterization





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Butidrine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668099#physicochemical-properties-of-butidrine-hydrochloride]

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